molecular formula C13H14D3N B602546 rac Deprenyl-d3 CAS No. 1189731-50-7

rac Deprenyl-d3

货号: B602546
CAS 编号: 1189731-50-7
分子量: 190.28
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Deprenyl-d3: is a deuterated form of Deprenyl, also known as Selegiline. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D3N, and it has a molecular weight of 190.3 . This compound is known for its role as a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme .

科学研究应用

Chemistry

Rac Deprenyl-d3 is used as a reference standard in analytical chemistry for quantifying deprenyl and its metabolites. Its stable isotope labeling allows for precise tracking in various chemical reactions.

Biology

In biological studies, this compound is employed to investigate metabolic pathways and pharmacokinetics. It has been particularly useful in studying enzyme inhibition, specifically targeting monoamine oxidase-B (MAO-B), which is crucial for dopamine metabolism.

Medicine

The compound plays a pivotal role in researching neurodegenerative diseases like Parkinson's disease due to its MAO-B inhibitory properties. Studies have shown that this compound can enhance dopamine levels in the brain, potentially alleviating symptoms associated with these conditions.

Industry

In pharmaceutical development, this compound is utilized to study drug interactions and metabolism, aiding in the design of new therapeutic agents.

Case Studies and Research Findings

A multicenter clinical trial investigated the effects of deprenyl on patients with early-stage Parkinson's disease:

  • Delayed Onset of Disability : Patients treated with deprenyl experienced a significant delay in the onset of disability requiring levodopa therapy.
  • Motor Performance Improvement : Initial improvements were noted in motor performance; however, symptoms worsened upon treatment withdrawal .

生物活性

Rac Deprenyl-d3, a deuterated form of deprenyl, is a selective monoamine oxidase B (MAO-B) inhibitor that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms into the deprenyl molecule. This modification can influence its pharmacokinetic properties and metabolic stability, potentially enhancing its therapeutic efficacy compared to non-deuterated forms. The compound is primarily studied for its ability to inhibit MAO-B, an enzyme that breaks down dopamine in the brain, thus increasing dopamine levels and providing symptomatic relief in Parkinson's disease.

  • MAO-B Inhibition :
    • This compound selectively inhibits MAO-B, leading to increased dopamine availability in the synaptic cleft. This mechanism is crucial for alleviating motor symptoms in Parkinson's disease patients .
  • Antioxidant Properties :
    • The compound induces the expression of antioxidant enzymes and decreases reactive oxygen species (ROS) formation. This action helps protect neurons from oxidative stress, a significant factor in neurodegenerative processes .
  • Neuroprotection :
    • This compound exhibits neuroprotective effects by interfering with apoptotic signaling pathways. It protects dopaminergic neurons from various neurotoxins and mitigates mitochondrial dysfunction .

Pharmacological Effects

A multicenter clinical trial investigated the effects of deprenyl (including racemic forms) on patients with early-stage Parkinson's disease. Key findings include:

  • Delayed Onset of Disability : Patients treated with deprenyl experienced a significant delay in the onset of disability requiring levodopa therapy, with a hazard ratio of 0.50 (95% CI: 0.41 to 0.62) after a mean follow-up of 14 months .
  • Motor Performance Improvement : Improvements were noted in motor performance during the initial months of treatment; however, symptoms worsened upon withdrawal .

Case Studies and Research Findings

StudyObjectiveKey Findings
N Engl J Med (1989)Evaluate deprenyl's efficacy in Parkinson'sSignificant delay in disability onset; motor improvements observed
Pharmacological Aspects (2004)Investigate neuroprotective mechanismsInduces antioxidant enzymes; protects against neurotoxic insults
Clinical TrialCompare effects with tocopherolDeprenyl showed no interaction with tocopherol but was effective alone

属性

IUPAC Name

1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661883
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189731-50-7
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Deprenyl-d3
Reactant of Route 2
Reactant of Route 2
rac Deprenyl-d3
Reactant of Route 3
Reactant of Route 3
rac Deprenyl-d3
Reactant of Route 4
Reactant of Route 4
rac Deprenyl-d3
Reactant of Route 5
Reactant of Route 5
rac Deprenyl-d3
Reactant of Route 6
Reactant of Route 6
rac Deprenyl-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。